H3B-8800

Overview

Description

H3B-8800 is an orally bioavailable small-molecule splicing modulator that selectively targets the SF3b complex, a core component of the spliceosome. It was developed through iterative medicinal chemistry starting from the pladienolide scaffold, with optimization to enhance selectivity and tolerability . Preclinical studies demonstrate that this compound binds competitively with pladienolide to SF3b complexes containing either wild-type (WT) or mutant SF3B1, inhibiting both canonical and aberrant splicing in vitro .

Mechanism of Action: this compound preferentially kills spliceosome-mutant cancer cells (e.g., those with mutations in SF3B1, SRSF2, or U2AF1) by inducing retention of short, GC-rich introns enriched in genes encoding spliceosome components. These cells exhibit heightened dependency on residual WT spliceosome activity, making them vulnerable to splicing modulation . In contrast, normal cells tolerate this compound due to intact splicing machinery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H3B-8800 involves a series of complex organic reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates, followed by specific reaction conditions to achieve the final product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the efficacy and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

H3B-8800 primarily undergoes binding reactions with the SF3b complex, a component of the spliceosome . It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its mechanism of action.

Common Reagents and Conditions

The compound interacts with the SF3b complex under physiological conditions, without the need for additional reagents .

Major Products Formed

The primary product of the interaction between this compound and the SF3b complex is the modulation of splicing activity, leading to the preferential lethality of spliceosome-mutant cancer cells .

Scientific Research Applications

H3B-8800 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

H3B-8800 exerts its effects by binding to the SF3b complex, a critical component of the spliceosome . This binding modulates the splicing activity of the spliceosome, leading to the retention of short, GC-rich introns in genes encoding spliceosome components . This selective splicing modulation results in the preferential lethality of cancer cells with spliceosome mutations, while sparing normal cells .

Comparison with Similar Compounds

Clinical Development :

- Phase I Trials: H3B-8800 showed dose-dependent splicing modulation, acceptable safety, and clinical activity in patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML). Notably, 71% of MDS patients with a high pre-treatment ratio of aberrant-to-canonical TMEM14C transcripts achieved red blood cell transfusion independence (RBC TI) .

- Pharmacokinetics : Rapid absorption, dose-proportional plasma exposure, and metabolism via CYP3A4/5 and FMOs. Major metabolites include H3B-68736 (N-desmethyl) and H3B-77176 (N-oxide) .

Table 1: Key Features of this compound and Comparable Splicing Modulators

Mechanistic and Functional Comparisons

This compound vs. E7107: Selectivity: this compound spares normal cells by targeting spliceosome-mutant cells through retention of short, GC-rich introns. E7107, a pladienolide analog, causes widespread intron retention (e.g., in MCL1), leading to apoptosis in both normal and malignant cells .

This compound vs. Sudemycin :

- Splicing Effects : Sudemycin primarily induces exon skipping and is less effective against GC-rich introns, limiting its efficacy in spliceosome-mutant cancers . This compound’s unique activity on GC-rich introns correlates with its preferential lethality in SF3B1/SRSF2-mutant models .

This compound vs. SSA :

- Intron Retention : SSA causes stronger intron retention but lacks selectivity, leading to toxicity. This compound’s selectivity arises from exploiting the differential splicing dependency of mutant cells .

Preclinical and Clinical Efficacy Data

- In contrast, E7107 showed cytotoxicity in both WT and mutant cells at similar concentrations .

- In Vivo: this compound (4–8 mg/kg orally) suppressed growth of SF3B1^K700E xenografts by >90%, while WT tumors were unaffected .

- Combination Therapy : this compound synergized with PARP inhibitors (e.g., talazoparib) and chemotherapies (decitabine, cytarabine) in cohesin-mutant AML models, enhancing DNA damage and cell death .

Biological Activity

H3B-8800 is an innovative small molecule designed to target and modulate the spliceosome, specifically the SF3b complex. Its development is particularly significant for treating hematological malignancies characterized by mutations in RNA splicing factors. This article provides a comprehensive overview of the biological activity of this compound, including preclinical findings, clinical trial results, and its mechanism of action.

Overview of this compound

This compound is an orally bioavailable macrocyclic lactone that selectively binds to the SF3b complex, a critical component of the spliceosome involved in pre-mRNA splicing. The compound has shown promise in preclinical studies for its ability to induce selective cytotoxicity in cancer cells harboring specific spliceosome mutations, such as SF3B1, SRSF2, and U2AF1 .

Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity across various in vivo models, particularly patient-derived xenografts (PDXs) of hematological cancers. Key findings include:

- Anti-leukemic Activity : In xenograft models of acute myeloid leukemia (AML) with SF3B1 mutations, this compound exhibited dose-dependent inhibition of tumor growth. For instance, treatment resulted in substantial reductions in leukemic burden in peripheral blood, spleen, and liver .

- Mechanism of Action : this compound's mechanism involves exploiting synthetic lethality caused by aberrant splicing. It preferentially induces cell death in tumor cells with spliceosome mutations while sparing normal cells .

Table 1: Summary of Preclinical Efficacy Studies

| Study Type | Model Type | Mutation Type | Result |

|---|---|---|---|

| In vivo | AML PDX | SF3B1-K700E | Significant tumor reduction |

| In vivo | CMML PDX | SRSF2-P95H | Reduced leukemic burden |

| In vitro | Cell lines | SF3B1 mutant | Induced caspase activation |

| Biochemical | Splicing assays | Wild-type/Mutant | Dose-dependent modulation of splicing |

Clinical Trials

This compound has progressed into clinical trials to assess its safety and efficacy in patients with myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). A Phase I trial evaluated its effects on patients with varying spliceosome mutations.

Phase I Trial Results

The trial enrolled 84 patients and utilized two dosing regimens. Key outcomes included:

- Response Rates : Among the 84 participants, several experienced red blood cell transfusion independence (RBC TI), with a median duration of 13 weeks .

- Dose-Limiting Toxicities (DLTs) : The maximum tolerated dose was established at 30 mg for one regimen and 14 mg for another due to observed DLTs such as QTc prolongation and nausea .

Table 2: Phase I Trial Summary

| Parameter | Value |

|---|---|

| Total Patients Enrolled | 84 |

| MDS Patients | 42 |

| CMML Patients | 4 |

| AML Patients | 38 |

| Median Duration of RBC TI | 13 weeks |

| Maximum Tolerated Dose | 30 mg (schedule I), 14 mg (schedule II) |

This compound’s selective lethality is attributed to its ability to modulate RNA splicing. It retains short introns enriched for genes encoding spliceosome components, which leads to differential effects on mutant versus wild-type cells.

Q & A

Basic Research Questions

Q. What is the mechanism of action of H3B-8800 in spliceosome-mutant cancers?

this compound binds to the SF3b complex, a core component of the spliceosome, and induces dose-dependent intron retention in genes encoding splicing factors (e.g., U2AF2, SRPK1). This disrupts pre-mRNA splicing, leading to loss of critical splicing factor proteins and preferential lethality in spliceosome-mutant cells. Mutant cells, already deficient in splicing fidelity, are more vulnerable to this disruption than wild-type cells .

Q. Which experimental models are used to study this compound’s efficacy in preclinical research?

Preclinical studies utilize:

- In vitro models : SF3B1-mutant leukemia cell lines (e.g., K562, U937) to assess splicing modulation via RNA sequencing and protein expression analysis .

- In vivo models : Xenograft mice bearing SF3B1-K700E mutations (e.g., HNT-34 AML cells) to evaluate tumor growth inhibition and pharmacodynamic effects .

- Patient-derived samples : Peripheral blood from MDS/AML patients in clinical trials (NCT02841540) to validate splicing changes and DNA repair gene downregulation .

Q. What key preclinical findings support this compound’s selective toxicity in spliceosome-mutant cells?

- This compound induces retention of short, GC-rich introns in splicing factor genes, which are enriched in mutant cells. This exacerbates pre-existing splicing defects, leading to apoptosis .

- In xenograft models, this compound achieves comparable plasma and tumor concentrations, with dose-dependent modulation of canonical and cryptic splicing events .

Q. How do researchers assess this compound’s pharmacokinetic and pharmacodynamic properties?

- Pharmacokinetics : Measure drug concentrations in plasma and tumor tissues using LC-MS/MS, ensuring bioavailability correlates with splicing modulation .

- Pharmacodynamics : Quantify intron retention via RNA-seq (e.g., delta percent spliced in [ΔPSI] scores) and validate protein loss (e.g., U2AF2, SRPK1) by immunoblotting .

Advanced Research Questions

Q. How can RNA sequencing be optimized to detect this compound-induced splicing alterations?

- Experimental design : Use paired-end sequencing (≥50 million reads/sample) and include replicates to capture variability.

- Analysis pipeline : Apply tools like rMATS for ΔPSI calculation, filter events with |ΔPSI| > 10% and FDR < 0.05, and cluster splicing changes (e.g., k-means clustering) to identify dose-dependent patterns .

- Validation : Perform nanostring panels or RT-PCR on high-priority targets (e.g., BRCA1 exon skipping) .

Q. How do researchers reconcile contradictory data between in vitro and in vivo models of this compound efficacy?

- In vitro limitations : Cell lines may lack tumor microenvironment interactions or compensatory pathways.

- In vivo considerations : Monitor tumor heterogeneity and drug penetration using PDX models. For example, this compound’s clinical trial data showed dose-dependent splicing changes but limited therapeutic responses, suggesting additional resistance mechanisms .

- Integration : Cross-validate findings using patient samples (e.g., RNA-seq pre/post-treatment) to confirm conservation of splicing events .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

- Clustering : Apply k-means clustering (e.g., k=4) to group splicing events by ΔPSI patterns across doses, excluding sporadic events .

- Pathway enrichment : Use Reactome or topGO to identify pathways enriched in differentially spliced/expressed genes (e.g., DNA damage repair) .

Q. How can this compound be combined with other therapies to enhance efficacy?

- Rationale : this compound downregulates DNA repair genes (e.g., BRCA1), sensitizing cells to DNA-damaging agents like cisplatin.

- Experimental design : Pretreat cells with this compound (48h), followed by cisplatin (12h), and assess synergy via Chou-Talalay combination indices .

- Clinical relevance : Phase I trials could stratify patients by cohesin or splicing factor mutations to optimize combinatorial regimens .

Q. What ethical considerations apply to clinical trials involving this compound?

- Informed consent : Disclose potential risks (e.g., limited efficacy in early trials) and benefits (e.g., reduced transfusion dependency in MDS patients) .

- Data transparency : Publish negative results (e.g., lack of objective responses in NCT02841540) to guide future research .

Q. Which biomarkers are validated for monitoring this compound’s target engagement in patients?

Properties

Key on ui mechanism of action |

H3B-8800 is thought to bind to a site similar to pladienolides on the SF3B complex within the spliceosome. Once bound it induces increased retention of short (<300 nucleotide) GC-rich introns through modulation of pre-mRNA processing. These intron-retained mRNA sequences are then thought to be destroyed through the nonsense-mediated decay pathway. It has been suggested that modulation by H3B-8800 is mediated by disruption of branchpoint sequence recognition by the SF3B complex as there is overall less preference for adenosine as the branchpoint nucleotide and a greater amount of sequences with weaker association to the SFB3 in introns retained with H3B-8800. It was found that 41 of 404 genes encoding spliceosome proteins contained GC-rich sequences whose retention was induced by H3B-8800. It is suggested that this is key to the specificity of H3B-8800's lethality as cells with spliceosome-mutant cells are dependent on the expression of wild-type spliceosome components for survival. Since cancer cells, as in myelodysplasia, experience SF3B1 mutations much more frequently than host cells, this allows H3B-8800 to be used to preferentially target these cells by inducing intron-retention in critical spliceosome component pre-mRNA leading to destruction of the now nonsense mature RNA ultimately cell-death due to the lack of these critical proteins. |

|---|---|

CAS No. |

1825302-42-8 |

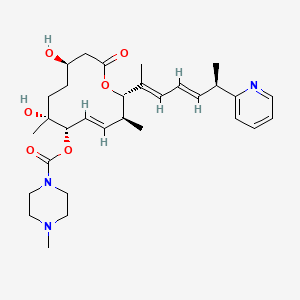

Molecular Formula |

C31H45N3O6 |

Molecular Weight |

555.7 g/mol |

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-pyridin-2-ylhepta-2,4-dien-2-yl]-1-oxacyclododec-4-en-6-yl] 4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1 |

InChI Key |

YOIQWBAHJZGRFW-WVRLKXNASA-N |

SMILES |

CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |

Isomeric SMILES |

C[C@H]1/C=C/[C@@H]([C@](CC[C@H](CC(=O)O[C@@H]1/C(=C/C=C/[C@@H](C)C2=CC=CC=N2)/C)O)(C)O)OC(=O)N3CCN(CC3)C |

Canonical SMILES |

CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

H3B-8800; H3B8800; H3B 8800 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.